

# Technical Guide: Spectroscopic Characterization of 2-Chloro-N-(4-hydroxyphenyl)acetamide[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-chloro-N-(4-hydroxyphenyl)acetamide  
CAS No.: 2153-11-9  
Cat. No.: B183144

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## Executive Summary

Compound: **2-Chloro-N-(4-hydroxyphenyl)acetamide** CAS: 1927-06-6 (often associated with derivatives of CAS 140-49-8) Molecular Formula: C

H

CINO

Molecular Weight: 185.61 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic profile of **2-chloro-N-(4-hydroxyphenyl)acetamide**. [1] As a structural analog to Acetaminophen (Paracetamol) containing a reactive

-chloroacetamide warhead, this compound serves as a critical intermediate in medicinal chemistry and a potential genotoxic impurity (GTI) in drug substances. [1]

The following sections detail the structural elucidation using Nuclear Magnetic Resonance (

H &

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), grounded in experimental protocols and mechanistic causality.

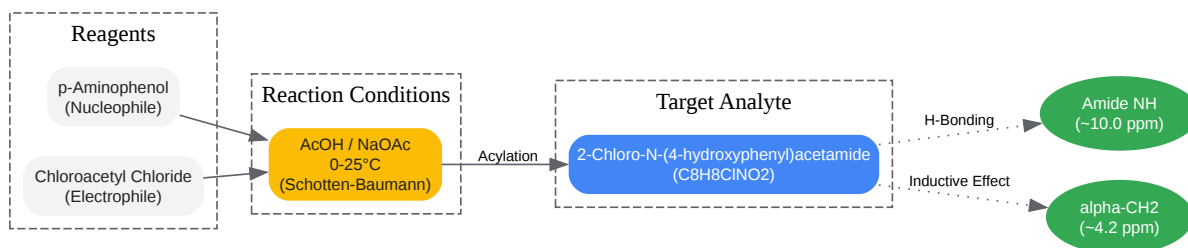
## Structural Analysis & Causality

The spectroscopic signature of this molecule is defined by the interplay between the electron-rich phenol ring and the electron-withdrawing chloroacetamide group.<sup>[1]</sup>

- **Electronic Push-Pull:** The hydroxyl group (-OH) acts as a strong -donor, shielding the ortho protons.<sup>[1]</sup> Conversely, the amide nitrogen, though a resonance donor to the carbonyl, is inductively withdrawn by the adjacent chloromethyl group.
- **H-Bonding Network:** In polar aprotic solvents like DMSO-, , the amide -NH and phenol -OH form strong intermolecular hydrogen bonds with the solvent, resulting in distinct, deshielded singlet peaks downfield ( ppm).<sup>[1]</sup>
- **Reactivity Alert:** The methylene protons ( -protons) are significantly deshielded ( ppm) due to the combined inductive effects of the carbonyl and the chlorine atom, marking this site as electrophilic (susceptible to S<sub>N</sub>2 attack).

## Visualization: Structural Logic & Synthesis

The following diagram outlines the synthesis pathway and the resulting structural logic that dictates the spectroscopic signals.



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Figure 1: Synthesis pathway from p-aminophenol and chloroacetyl chloride, highlighting key structural features influencing NMR shifts.[1]

## Experimental Protocols (Self-Validating Systems)

To ensure reproducible spectra, the following sample preparation protocols must be strictly adhered to.

### NMR Sample Preparation[1]

- Solvent: DMSO-

(99.9% D) is required.[1] Chloroform-

is unsuitable due to poor solubility and lack of stabilization for the exchangeable protons (OH/NH), which leads to peak broadening.

- Concentration: 10–15 mg of analyte in 0.6 mL solvent.
- Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

### IR Sample Preparation[1][3]

- Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which interferes with the OH region.

- Cleaning: Crystal must be cleaned with isopropanol to remove lipophilic residues before background collection.

## Spectroscopic Data Breakdown

### Nuclear Magnetic Resonance ( <sup>1</sup>H & <sup>13</sup>C NMR)

The NMR data confirms the para-substitution pattern and the integrity of the chloroacetyl linker.

Table 1:

<sup>1</sup>H NMR Assignments (500 MHz, DMSO-

)

Shift ( , ppm)	Multiplicity	Integral	Assignment	Mechanistic Explanation
10.23	Singlet (s)	1H	-NH (Amide)	Deshielded by carbonyl anisotropy and H-bonding to DMSO.[1]
9.20	Singlet (s)	1H	-OH (Phenol)	Exchangeable proton; sharp in dry DMSO, broad if wet.[1][3]
7.34 – 7.36	Doublet ( Hz)	2H	Ar-H ( to OH)	Ortho to the amide group; deshielded by the amide's electron withdrawal.
6.70 – 6.76	Doublet ( Hz)	2H	Ar-H ( to OH)	Shielded by the strong mesomeric (+M) effect of the hydroxyl oxygen. [1]
4.18 – 4.21	Singlet (s)	2H	-CH Cl	Significant deshielding due to adjacent Cl (electronegative) and C=O.[1]

Table 2:

C NMR Assignments (125 MHz, DMSO-

)

Shift ( , ppm)	Carbon Type	Assignment
164.76	C=O[1][3]	Amide Carbonyl
153.68	C (Ar)	Aromatic C-OH (Ipso)
130.0 – 131.5	C (Ar)	Aromatic C-N (Ipso)
121.15	CH (Ar)	Aromatic CH ( to OH)
115.16	CH (Ar)	Aromatic CH ( to OH)
43.42	CH	Chloromethyl ( -carbon)

## Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid identification tool, specifically distinguishing the amide carbonyl from potential ester impurities.

Table 3: Key IR Absorptions (ATR)

Wavenumber (cm )	Vibration Mode	Functional Group	Notes
3385	Stretching ( )	O-H (Phenol)	Sharp/Medium.[1] Higher frequency indicates free/non-polymeric OH.
3200	Stretching ( )	N-H (Amide)	Broadened by H-bonding.
1640 – 1656	Stretching ( )	C=O[1] (Amide I)	Characteristic "Amide I" band. Lower than esters (~1735).
1539	Bending ( )	N-H (Amide II)	Coupled with C-N stretch.[1]
769 – 836	Bending ( )	C-H (Ar)	Out-of-plane bending indicative of para-substitution.[1]

## Mass Spectrometry (MS)

Mass spectrometry is vital for confirming the presence of the chlorine atom via its isotopic signature.

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

).

- Molecular Ion:

(

Cl) and

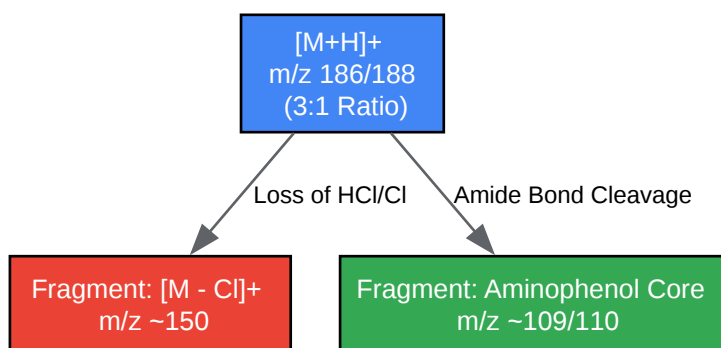
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Cl).[1]

- Isotope Pattern: A distinct 3:1 intensity ratio between 186 and 188 confirms the presence of a single chlorine atom.

Fragmentation Pathway (ESI/EI):

- (186): Parent ion.
- Loss of HCl / Cl: Formation of the ketene or radical cation.
- Characteristic Fragment (109/110): Cleavage of the amide bond yields the protonated -aminophenol species ( ), confirming the aromatic core.[1]



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Figure 2: Simplified mass spectrometry fragmentation logic for structural confirmation.

## References

- El Moutaouakil Ala Allah, A., et al. (2024).[2][4] **2-Chloro-N-(4-hydroxyphenyl)acetamide**. [1][2][3][4][5][6] IUCrData, 9, x241015.[2][4] [[Link](#)][1][2][4]
  - Source for Crystal Structure, detailed <sup>1</sup>H/<sup>13</sup>C NMR shifts, and IR d

- Yusufov, M.S., et al. (2020).<sup>[5][6][7]</sup> Synthesis of **2-chloro-N-(4-hydroxyphenyl)acetamide** and study of their antimicrobial activity. JournalNX, 6(12), 487-491.<sup>[1]</sup> [\[Link\]](#)
  - Source for synthesis protocols and melting point verifc
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177739, N-(4-Chloro-2-hydroxyphenyl)acetamide. [\[Link\]](#)<sup>[1]</sup>
  - Source for general chemical identifiers and isomeric comparisons.

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## Sources

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